molecular formula C9H10BrNO2 B3320283 Ethyl 2-bromo-5-methylpyridine-4-carboxylate CAS No. 1227603-29-3

Ethyl 2-bromo-5-methylpyridine-4-carboxylate

Cat. No.: B3320283
CAS No.: 1227603-29-3
M. Wt: 244.08 g/mol
InChI Key: SWGVZPFXMAEVQF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. Reactions are usually performed in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an aminopyridine derivative.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Ethyl 2-bromo-5-methylpyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-methylpyridine-4-carboxylate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, its effects are determined by the nature of the molecules it interacts with, potentially modifying their activity or function.

Comparison with Similar Compounds

  • Ethyl 2-bromo-5-methylpyridine-3-carboxylate
  • Methyl 4-bromo-2-methylpyridine-5-carboxylate
  • 2-bromo-5-methylpyridine

Comparison: Ethyl 2-bromo-5-methylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Properties

IUPAC Name

ethyl 2-bromo-5-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGVZPFXMAEVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704605
Record name Ethyl 2-bromo-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227603-29-3
Record name Ethyl 2-bromo-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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